2,2,4-Trimethylhexane

Description

Properties

IUPAC Name |

2,2,4-trimethylhexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-8(2)7-9(3,4)5/h8H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTPEBDOGXRMNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868211 |

Source

|

| Record name | 2,2,4-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 2,2,4-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

15.9 [mmHg] |

Source

|

| Record name | 2,2,4-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16747-26-5 |

Source

|

| Record name | 2,2,4-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L13E286X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Properties of 2,2,4-Trimethylhexane (CAS Number: 16747-26-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and safety information for 2,2,4-trimethylhexane. The information is presented to support research, development, and quality control activities.

Physicochemical Properties

2,2,4-Trimethylhexane is a branched-chain alkane. Its isomeric structure influences its physical properties, such as its boiling point and density, when compared to its straight-chain isomer, n-nonane.[1] It is a clear, colorless liquid at room temperature.[2]

Table 1: Physicochemical Data for 2,2,4-Trimethylhexane

| Property | Value | Source |

| Molecular Formula | C₉H₂₀ | [2][3][4][5][6][7] |

| Molecular Weight | 128.26 g/mol | [1][2][3][4][5][6][7][8][9] |

| Density | 0.716 g/mL at 20°C | [1][2][4][9] |

| Boiling Point | 125-127 °C | [1][2][4][9] |

| Flash Point | 13 °C (closed cup) | [1][4][9] |

| Refractive Index (n20/D) | 1.403 | [1][2][9] |

| Vapor Pressure | 15.9 mmHg at 25°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 4.4 | [2] |

| CAS Number | 16747-26-5 | [1][2][3][4][5][6][7][9] |

Spectroscopic Analysis

Spectroscopic data is critical for the identification and structural elucidation of 2,2,4-trimethylhexane.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,2,4-trimethylhexane provides information about the different types of hydrogen atoms in the molecule. Due to the complexity of the overlapping signals in branched alkanes, a high-resolution instrument is necessary for detailed analysis.[10]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (position 1) | ~0.8-0.9 | Triplet | 3H |

| CH₃ (on position 2) | ~0.8-0.9 | Singlet | 6H |

| CH₃ (on position 4) | ~0.8-0.9 | Doublet | 3H |

| CH₂ (position 3) | ~1.1-1.3 | Multiplet | 2H |

| CH (position 4) | ~1.4-1.6 | Multiplet | 1H |

| CH₂ (position 5) | ~1.1-1.3 | Multiplet | 2H |

| CH₃ (position 6) | ~0.8-0.9 | Triplet | 3H |

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.

Mass Spectrometry

Electron ionization mass spectrometry of 2,2,4-trimethylhexane results in fragmentation patterns characteristic of branched alkanes. The molecular ion peak (M⁺) at m/z 128 may be of low intensity. The fragmentation is dominated by the formation of stable carbocations. For the related isomer 2,2,4-trimethylpentane, the base peak is observed at m/z 57, corresponding to the stable tertiary butyl cation, which is also expected to be a major fragment for 2,2,4-trimethylhexane.[11]

Table 3: Major Predicted Mass Fragments for 2,2,4-Trimethylhexane

| m/z | Proposed Fragment |

| 113 | [M-CH₃]⁺ |

| 85 | [M-C₃H₇]⁺ |

| 71 | [M-C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Infrared (IR) Spectroscopy

The infrared spectrum of 2,2,4-trimethylhexane is characterized by absorption bands corresponding to the stretching and bending vibrations of C-H and C-C bonds.

Table 4: Key IR Absorption Bands for 2,2,4-Trimethylhexane

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850-3000 | C-H stretching (alkane) |

| 1450-1470 | C-H bending (methylene and methyl) |

| 1365-1385 | C-H bending (methyl) |

| ~720 | C-C skeletal vibrations |

Experimental Protocols

The following are generalized experimental protocols for determining key physicochemical properties of alkanes like 2,2,4-trimethylhexane.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Caption: Workflow for Boiling Point Determination.

Density Measurement (Pycnometer Method)

This method provides an accurate determination of liquid density.

Caption: Workflow for Density Measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like 2,2,4-trimethylhexane.

Caption: Workflow for GC-MS Analysis.

Safety and Handling

2,2,4-Trimethylhexane is a highly flammable liquid and vapor.[2]

Table 5: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor.[2] |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

-

P233: Keep container tightly closed.[2]

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, always refer to the substance's Safety Data Sheet (SDS).

References

- 1. 2,2,4-Trimethylhexane | 16747-26-5 | Benchchem [benchchem.com]

- 2. 2,2,4-Trimethylhexane | C9H20 | CID 28022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,4-TRIMETHYLHEXANE(16747-26-5) 1H NMR spectrum [chemicalbook.com]

- 4. Hexane, 2,2,4-trimethyl- [webbook.nist.gov]

- 5. Hexane, 2,2,4-trimethyl- [webbook.nist.gov]

- 6. Hexane, 2,2,4-trimethyl- [webbook.nist.gov]

- 7. Hexane, 2,2,4-trimethyl- [webbook.nist.gov]

- 8. 2,2,5-TRIMETHYLHEXANE(3522-94-9) 1H NMR [m.chemicalbook.com]

- 9. 2,2,4-トリメチルヘキサン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. C7H16 2-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of C9H20 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of selected isomers of C9H20. A detailed examination of these properties is crucial for applications ranging from solvent selection and reaction optimization to understanding molecular interactions in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.

The isomers of C9H20, commonly known as nonanes, all share the same molecular formula but differ in their structural arrangement. These structural variations, specifically the degree of branching in the carbon chain, lead to significant differences in their physical and chemical characteristics. Understanding these differences is paramount for their effective application in scientific research and industrial processes.

Comparative Physicochemical Data of Selected C9H20 Isomers

The following table summarizes the key physicochemical properties of a representative set of C9H20 isomers, including the straight-chain n-nonane, moderately branched isomers, and a highly branched isomer. This allows for a clear comparison of how molecular structure influences these fundamental properties.

| Isomer | IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Water Solubility (mg/L at 25°C) |

| n-Nonane | nonane | Straight-chain | 151 | -53 | 0.718 | < 1[1][2] |

| 2-Methyloctane | 2-methyloctane | Moderately branched | 143.2 | -80.1 | 0.713 | 2.691 (estimated)[3] |

| 2,2-Dimethylheptane | 2,2-dimethylheptane | Moderately branched | 132.7 | -113 | 0.707 | 0.3592[4] |

| 2,2,4,4-Tetramethylpentane | 2,2,4,4-tetramethylpentane | Highly branched | 122 | -67 | 0.720 | Practically insoluble[5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical sciences. The following are detailed methodologies for the key experiments cited in this guide.

Boiling Point Determination (Ebulliometer Method)

The ebulliometer method provides a precise measurement of a liquid's boiling point by creating a state of equilibrium between the liquid and vapor phases.

Apparatus:

-

Dujardin-Salleron Ebulliometer or a similar device, consisting of a boiling chamber, a condenser, and a high-precision thermometer.

-

Heating source (e.g., alcohol burner or heating mantle).

-

Sample vial.

Procedure:

-

Calibration with Distilled Water:

-

Rinse the boiling chamber with distilled water.

-

Add a specific volume of distilled water (e.g., 20 mL) to the chamber.

-

Insert the thermometer and begin heating.

-

Record the stable temperature reading once the water is boiling and steam is being produced. This is the boiling point of water under the current atmospheric pressure.

-

-

Sample Measurement:

-

Allow the apparatus to cool and then drain the water.

-

Rinse the boiling chamber with a small amount of the C9H20 isomer to be tested.

-

Add a specified volume of the isomer sample (e.g., 50 mL) to the chamber.

-

Fill the condenser with cold water to ensure efficient reflux.

-

Heat the sample until it boils and the thermometer reading stabilizes.

-

Record the stable temperature as the boiling point of the isomer.

-

Melting Point Determination (Capillary Tube Method)

The capillary tube method is a standard technique for determining the melting point of a solid substance. For low-melting solids like some C9H20 isomers at reduced temperatures, a cryostat is required.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) with a heating block and a magnifying lens for observation.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle (if the sample is not a fine powder).

Procedure:

-

Sample Preparation:

-

Ensure the C9H20 isomer sample is solidified and finely powdered.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For a precise measurement, repeat with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground glass stopper containing a capillary tube.

-

Analytical balance.

-

Constant temperature water bath.

Procedure:

-

Measurement of Empty Pycnometer Mass:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty pycnometer on an analytical balance and record the mass (m₀).

-

-

Measurement with Distilled Water:

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it. Record the mass (m₁).

-

-

Measurement with C9H20 Isomer:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with the C9H20 isomer.

-

Repeat the thermal equilibration and drying steps as with the distilled water.

-

Weigh the pycnometer filled with the isomer and record the mass (m₂).

-

-

Calculation:

-

The density of the isomer (ρ_isomer) is calculated using the formula: ρ_isomer = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

Water Solubility Determination (Flask Method - OECD Guideline 105)

The flask method is suitable for determining the water solubility of substances with a solubility above 10⁻² g/L.

Apparatus:

-

Glass flasks with stoppers.

-

Constant temperature shaker or magnetic stirrer.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the C9H20 isomer to a flask containing a known volume of distilled water.

-

Stopper the flask and place it in a constant temperature shaker bath (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine the required time, often 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand to let the undissolved isomer separate.

-

To ensure complete separation of the aqueous phase from the undissolved organic phase, centrifuge or filter the mixture.

-

-

Analysis:

-

Carefully take an aliquot of the clear aqueous phase.

-

Determine the concentration of the dissolved C9H20 isomer in the aqueous sample using a suitable analytical method like Gas Chromatography (GC).

-

The measured concentration represents the water solubility of the isomer at the test temperature.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of C9H20 isomers.

Caption: General experimental workflow for physicochemical property determination of C9H20 isomers.

References

An In-depth Technical Guide on the Molecular Geometry and Spatial Organization of 2,2,4-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2,4-Trimethylhexane is a saturated hydrocarbon with the chemical formula C₉H₂₀. As a highly branched alkane, its molecular geometry and spatial organization are complex, primarily dictated by the steric interactions between its numerous methyl groups. Understanding the three-dimensional arrangement of atoms in 2,2,4-trimethylhexane is crucial for predicting its physicochemical properties, such as boiling point, viscosity, and reactivity, which in turn are critical for its application in various industrial and research settings, including as a solvent or a component in fuel.

This guide provides a detailed examination of the conformational analysis of 2,2,4-trimethylhexane, with a focus on the rotational isomers (conformers) that arise from the rotation around its carbon-carbon single bonds. The inherent steric strain in such a crowded molecule leads to distinct energy minima and maxima, defining its preferred spatial arrangements.

Conformational Analysis and Spatial Organization

The spatial organization of 2,2,4-trimethylhexane is best understood through conformational analysis, which explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Due to the presence of bulky tert-butyl and isopropyl-like fragments, steric hindrance plays a paramount role in determining the most stable conformations.

Key Rotational Bonds and Steric Hindrance

The most significant rotational barrier in 2,2,4-trimethylhexane exists around the C3-C4 bond. Rotation about this bond dictates the relative positions of the bulky 2,2-dimethylpropyl (neopentyl) group attached to C3 and the isobutyl-like fragment at C4. To minimize steric repulsion between these groups, the molecule predominantly adopts staggered conformations, where the substituents on adjacent carbons are as far apart as possible. Eclipsed conformations, where these groups are aligned, are energetically unfavorable.

Computational studies have indicated the existence of multiple low-energy conformers for 2,2,4-trimethylhexane.[1] The most stable conformer is predicted to be one where the largest substituents on the C3 and C4 carbons are in an anti-periplanar arrangement, with a dihedral angle of approximately 180°.[1]

Visualization of Conformational Analysis

The logical workflow for performing a conformational analysis of a branched alkane like 2,2,4-trimethylhexane can be visualized as follows:

Molecular Geometry: Quantitative Data

Precise experimental determination of bond lengths, bond angles, and dihedral angles for a flexible and relatively complex molecule like 2,2,4-trimethylhexane is challenging. While specific experimental data for this molecule are not readily found in published literature, we can refer to typical values for similar branched alkanes and the results of computational chemistry studies.

Expected Bond Lengths and Angles

Based on data for other alkanes, the C-C single bond lengths are expected to be in the range of 1.53-1.54 Å, and C-H bond lengths are approximately 1.09 Å. The C-C-C bond angles in the hexane (B92381) backbone will likely deviate from the ideal tetrahedral angle of 109.5° due to steric repulsion between the methyl groups. For instance, the bond angles around the quaternary carbon (C2) are expected to be distorted to accommodate the two methyl groups and the rest of the carbon chain.

Computationally Derived Geometrical Parameters

Computational chemistry provides a powerful tool for obtaining detailed geometrical data. The following table summarizes the kind of quantitative data that can be obtained through geometry optimization calculations, typically using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

| Parameter | Atom(s) Involved | Expected/Calculated Value |

| Bond Lengths | ||

| C-C (backbone) | e.g., C3-C4 | ~1.54 Å |

| C-C (methyl) | e.g., C2-C(CH₃) | ~1.53 Å |

| C-H | ~1.09 Å | |

| Bond Angles | ||

| C-C-C (backbone) | e.g., C3-C4-C5 | >109.5° (due to steric strain) |

| H-C-H (methyl) | ~109.5° | |

| Dihedral Angles | ||

| Most Stable C3-C4 | C2-C3-C4-C5 | ~180° (anti) |

Experimental and Computational Protocols

The determination of the molecular geometry of 2,2,4-trimethylhexane can be approached through a combination of experimental techniques and computational modeling.

Experimental Methodologies

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Protocol:

-

Sample Introduction: A gaseous beam of 2,2,4-trimethylhexane is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed through the gas beam.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

-

Data Analysis: The radial distribution function is derived from the diffraction pattern, which provides information about the interatomic distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and conformational compositions can be determined.

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide valuable information about the connectivity and chemical environment of atoms, which can be used to infer conformational preferences.

-

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space distances between protons, helping to distinguish between different conformers.

-

FTIR Spectroscopy: The vibrational frequencies observed in an FTIR spectrum are characteristic of specific functional groups and their local environment. By comparing experimental spectra with those calculated for different conformers, it is possible to identify the conformations present in a sample.

Computational Chemistry Workflow

Computational methods are indispensable for studying the complex potential energy surface of flexible molecules like 2,2,4-trimethylhexane.

Protocol:

-

Initial Structure Generation: A 3D model of 2,2,4-trimethylhexane is built using molecular modeling software.

-

Method Selection: An appropriate level of theory (e.g., DFT with a functional like B3LYP) and a basis set (e.g., 6-31G*) are chosen based on the desired accuracy and computational cost.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find a stable conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Conformational Search: A systematic search for other low-energy conformers is performed by rotating around key single bonds and repeating the geometry optimization.

-

Potential Energy Surface Mapping: The relative energies of the different conformers are plotted as a function of the dihedral angles to visualize the potential energy surface and determine the rotational energy barriers.

Conclusion

The molecular geometry and spatial organization of 2,2,4-trimethylhexane are fundamentally governed by the principles of steric hindrance, leading to a preference for staggered conformations that minimize repulsive interactions between its bulky methyl groups. While direct experimental determination of its precise geometric parameters is challenging, a combination of advanced experimental techniques like gas electron diffraction and high-level computational chemistry provides a robust framework for its structural elucidation. The protocols and theoretical background presented in this guide offer a comprehensive resource for researchers and professionals seeking a detailed understanding of the three-dimensional nature of this and other highly branched alkanes. This knowledge is essential for accurately modeling its behavior and for its effective application in scientific and industrial contexts.

References

The Constraining World of Crowded Molecules: A Technical Guide to Steric Hindrance Effects in Highly Branched Alkane Structures

For Immediate Release

This technical guide provides an in-depth exploration of the profound impact of steric hindrance on the chemical and physical properties of highly branched alkane structures. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to offer a comprehensive understanding of how spatial crowding dictates molecular behavior. Through a detailed examination of conformational preferences, reaction kinetics, and thermodynamic stability, this guide illuminates the critical role of steric effects in molecular design and reactivity.

Introduction: The Unseen Influence of Molecular Crowding

Steric hindrance, the congestion caused by the spatial arrangement of atoms and groups within a molecule, is a fundamental concept in chemistry with far-reaching implications. In highly branched alkanes, where bulky alkyl groups are in close proximity, these steric pressures dictate molecular geometry, restrict bond rotations, and influence the accessibility of reactive centers. Understanding these effects is paramount for predicting molecular behavior, designing novel chemical entities, and optimizing synthetic pathways. This guide delves into the quantitative and qualitative aspects of steric hindrance in these crowded systems.

Thermodynamic Stability and Bond Dissociation Energies

Contrary to simple intuition, highly branched alkanes are often thermodynamically more stable than their linear isomers. This increased stability is not a consequence of diminished steric repulsion but rather a complex interplay of electronic and electrostatic effects. Density Functional Theory (DFT) studies have revealed that branched alkanes can exhibit less destabilizing steric energy compared to their linear counterparts.[1] The stability is largely attributed to more favorable electrostatic interactions and electron correlation effects in the more compact, branched structures.

A key indicator of the energetic consequences of steric hindrance is the bond dissociation energy (BDE), which reflects the energy required to homolytically cleave a chemical bond. In highly branched alkanes, the C-H and C-C BDEs can be significantly influenced by the relief of steric strain upon bond breaking.

Table 1: Carbon-Hydrogen Bond Dissociation Energies (BDEs) of Selected Alkanes

| Alkane | C-H Bond Type | BDE (kcal/mol) |

| Ethane (CH₃-CH₃) | Primary | 101.1 |

| Propane (CH₃-CH₂-CH₃) | Secondary | 98.6 |

| Isobutane ((CH₃)₃CH) | Tertiary | 96.5 |

| Neopentane ((CH₃)₄C) | Primary | 100.4 |

Data sourced from various compilations of experimentally determined bond energies.

Conformational Analysis: The Dance of Bulky Groups

The rotational freedom around single bonds in alkanes leads to various spatial arrangements known as conformations. In highly branched structures, steric hindrance plays a dominant role in determining the relative energies of these conformers. The energetic penalty associated with bulky groups approaching each other, known as van der Waals strain or steric strain, governs the conformational landscape.

For instance, in substituted butanes, the anti conformation, where the largest groups are 180° apart, is significantly more stable than the gauche conformation, where they are 60° apart. This energy difference is a direct measure of the steric repulsion between the groups.

Table 2: Conformational Energy Barriers in Substituted Ethanes and Butanes

| Molecule | Conformation | Energy Barrier (kcal/mol) | Primary Steric Interaction |

| Ethane | Eclipsed | 2.9 | H-H Eclipsing |

| Propane | Eclipsed | 3.4 | CH₃-H Eclipsing |

| n-Butane | Gauche | 0.9 | CH₃-CH₃ Gauche |

| n-Butane | Fully Eclipsed | 4.5-6.1 | CH₃-CH₃ Eclipsing |

These values represent the energy cost of moving from a more stable to a less stable conformation and are influenced by both torsional and steric strain.

Reaction Kinetics: The Role of Steric Shielding

Steric hindrance profoundly impacts the rates of chemical reactions. Bulky groups can physically block the path of an incoming reagent, a phenomenon known as steric shielding. This is particularly evident in bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile must approach the electrophilic carbon from the backside.

As the substitution around the reaction center increases, the rate of SN2 reaction decreases dramatically due to increased steric hindrance.

Table 3: Relative Reaction Rates of SN2 Reactions for Different Alkyl Halides

| Alkyl Halide Type | Example | Relative Rate |

| Methyl | CH₃-Br | 30 |

| Primary | CH₃CH₂-Br | 1 |

| Secondary | (CH₃)₂CH-Br | 0.02 |

| Tertiary | (CH₃)₃C-Br | ~0 (negligible) |

The rates are relative to the reaction of ethyl bromide and highlight the dramatic decrease in reactivity with increasing steric bulk around the reaction center.[2][3][4]

Experimental Protocols

Synthesis of a Highly Branched Alkane: 2,2,4,4-Tetramethylpentane (B94933)

Objective: To synthesize the highly branched alkane 2,2,4,4-tetramethylpentane (also known as di-tert-butylmethane).

Materials:

-

Di-isobutylene hydrochloride

-

Sodium

-

Standard distillation and reaction glassware

Procedure:

-

Preparation of Di-isobutylene Hydrochloride: React di-isobutylene with hydrogen chloride.

-

Preparation of Dimethylzinc: Prepare dimethylzinc from methyl iodide and a zinc-copper couple.

-

Reaction: React the dimethylzinc in dry benzene with the di-isobutylene hydrochloride. This is the key coupling step.

-

Workup and Preliminary Distillation: After the reaction is complete, carefully quench the reaction mixture. Perform a preliminary distillation to separate the crude product from high-boiling point byproducts.

-

Purification: Treat the first distillate with sodium and ethanol to remove any unreacted starting materials and byproducts.

-

Final Distillation: After washing and drying, perform a final fractional distillation to obtain pure 2,2,4,4-tetramethylpentane.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR and gas chromatography-mass spectrometry (GC-MS).

This protocol is a summary of established methods and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2][5]

Conformational Analysis by Variable Temperature (VT) NMR Spectroscopy

Objective: To determine the energy barriers for conformational changes in a highly branched alkane.

Materials:

-

Sample of the highly branched alkane dissolved in a suitable deuterated solvent (e.g., deuterated toluene (B28343) or freon).

-

High-field NMR spectrometer equipped with a variable temperature unit.

-

Class A NMR tubes suitable for low-temperature work.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the alkane in the chosen deuterated solvent.

-

Initial Spectrum: Acquire a standard 1H or 13C NMR spectrum at ambient temperature (e.g., 25°C).

-

Cooling the Sample: Gradually lower the temperature of the NMR probe in steps of 10-20°C. Allow the temperature to equilibrate for at least 5-10 minutes at each step.

-

Spectral Acquisition at Low Temperatures: Acquire spectra at various low temperatures. As the temperature decreases, conformational interconversions will slow down.

-

Observation of Coalescence and Decoalescence: Observe the broadening of NMR signals as the rate of conformational exchange becomes comparable to the NMR timescale (coalescence). At even lower temperatures, the signals may sharpen again into separate peaks for each conformer (decoalescence).

-

Data Analysis: Use the Eyring equation and the coalescence temperature to calculate the free energy of activation (ΔG‡) for the conformational process. More sophisticated lineshape analysis can provide more accurate thermodynamic parameters (ΔH‡ and ΔS‡).

-

Return to Ambient Temperature: After the experiment, slowly and carefully return the probe to ambient temperature to avoid thermal shock to the probe and the sample tube.[1][6][7][8]

Visualizing Workflows and Relationships

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 2,2,4,4-tetramethylpentane.

Computational Workflow for Steric Hindrance Analysis

Caption: A typical computational chemistry workflow for quantifying steric effects.

Conclusion

The study of steric hindrance in highly branched alkanes reveals a fascinating and complex area of chemistry. While often perceived as a simple consequence of molecular crowding, the reality is a nuanced interplay of steric, electronic, and electrostatic forces. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore and harness the effects of steric hindrance in their work. A thorough understanding of these principles is indispensable for the rational design of molecules with desired properties and for the development of efficient and selective chemical transformations. As computational and experimental techniques continue to advance, our ability to predict and control the subtle yet powerful influence of steric effects will undoubtedly grow, opening new avenues in chemical synthesis and materials science.

References

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. gauthmath.com [gauthmath.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 2,2,4-Trimethylhexane

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2,4-trimethylhexane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document presents detailed spectral data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the NMR characteristics of this branched-chain alkane.

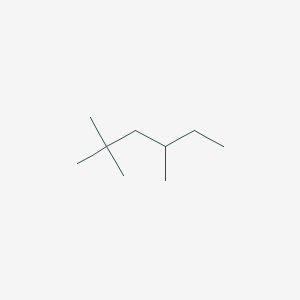

Molecular Structure and Atom Numbering

The structural formula of 2,2,4-trimethylhexane is presented below, with each unique carbon and proton environment systematically numbered. This numbering scheme is used consistently throughout this guide to correlate spectral data with the corresponding nuclei.

Caption: Molecular structure of 2,2,4-trimethylhexane with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,2,4-trimethylhexane is characterized by signals in the upfield region, typical for alkanes. The chemical shifts are influenced by the degree of substitution and the local electronic environment. Protons on methyl groups are generally the most shielded, while methine protons are the most deshielded.

Table 1: ¹H NMR Spectral Data for 2,2,4-Trimethylhexane

| Signal Assignment (Protons on Carbon) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C1-H₃ | 0.88 | t | 7.4 | 3H |

| C3-H₂ | 1.15 | m | - | 2H |

| C4-H | 1.60 | m | - | 1H |

| C5-H₂ | 1.25 | m | - | 2H |

| C6-H₃ | 0.86 | s | - | 9H |

| C7-H₃ | 0.85 | d | 6.5 | 3H |

Note: Predicted data is generated from computational models and may vary slightly from experimental values. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic states. In 2,2,4-trimethylhexane, there are seven distinct carbon signals, as two of the methyl groups attached to the quaternary carbon (C2) are chemically equivalent.

Table 2: ¹³C NMR Spectral Data for 2,2,4-Trimethylhexane

| Signal Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) |

| C1 | 14.4 |

| C2 | 31.8 |

| C3 | 52.8 |

| C4 | 25.5 |

| C5 | 42.1 |

| C6 | 29.5 |

| C7 | 23.0 |

Note: Predicted data is generated from computational models and may vary slightly from experimental values.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following section outlines a standard protocol for the analysis of a liquid alkane sample such as 2,2,4-trimethylhexane.

Sample Preparation

Proper sample preparation is critical to obtaining a high-resolution NMR spectrum.

-

Analyte: Use a high-purity sample of 2,2,4-trimethylhexane (typically >98%).

-

Solvent: Select a suitable deuterated solvent that completely dissolves the sample. For nonpolar alkanes, deuterated chloroform (B151607) (CDCl₃) is a common and cost-effective choice.

-

Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte in approximately 0.6-0.7 mL of deuterated solvent is sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Accurately weigh the desired amount of 2,2,4-trimethylhexane and transfer it to a clean, dry vial.

-

Add the appropriate volume of deuterated solvent using a micropipette or syringe.

-

Gently vortex or sonicate the mixture to ensure complete dissolution and homogeneity.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

NMR Spectrometer Setup and Data Acquisition

The following steps describe a generalized workflow for acquiring NMR data on a modern spectrometer.

Caption: Generalized workflow for an NMR experiment.

-

Locking: The spectrometer's magnetic field is stabilized by "locking" onto the deuterium resonance of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Acquisition Parameters: Standard pulse sequences are used for both ¹H and ¹³C NMR. Key parameters to set include the number of scans (typically 8-16 for ¹H, and 128 or more for ¹³C), spectral width, and relaxation delay.

Data Processing

The raw data, known as the Free Induction Decay (FID), is processed to generate the final spectrum.

-

Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual CHCl₃ peak at 7.26 ppm is often used as a reference for ¹H spectra. For ¹³C spectra, the CDCl₃ triplet centered at 77.16 ppm is used.

-

Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons contributing to the signal.

By following these protocols and referencing the provided spectral data, researchers can effectively utilize NMR spectroscopy for the analysis of 2,2,4-trimethylhexane and related branched-chain alkanes.

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation of 2,2,4-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of 2,2,4-trimethylhexane using gas chromatography-mass spectrometry (GC-MS). It details the expected fragmentation patterns, provides a standard experimental protocol for its analysis, and illustrates the primary fragmentation pathway. This information is crucial for the accurate identification and characterization of this branched alkane in various matrices.

Mass Spectral Data of 2,2,4-Trimethylhexane

The electron ionization (EI) mass spectrum of 2,2,4-trimethylhexane is characterized by a series of fragment ions, with the molecular ion being of very low abundance. The fragmentation of branched alkanes is primarily dictated by the formation of stable carbocations, leading to preferential cleavage at branching points.[1] The quantitative data for the major fragments of 2,2,4-trimethylhexane, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.[2][3][4][5]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 55 | [C3H5]+ |

| 43 | 95 | [C3H7]+ |

| 56 | 30 | [C4H8]+ |

| 57 | 100 | [C4H9]+ |

| 71 | 40 | [C5H11]+ |

| 85 | 15 | [C6H13]+ |

| 113 | 5 | [C8H17]+ |

| 128 | <1 | [C9H20]+ (Molecular Ion) |

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard method for the analysis of volatile organic compounds like 2,2,4-trimethylhexane using a gas chromatograph coupled to a mass spectrometer.

Sample Preparation

-

For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

-

Transfer the final solution to a 2 mL autosampler vial equipped with a PTFE/silicone septum.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overload.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is suitable for the separation of non-polar hydrocarbons.[6]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Ion Source Temperature: 230 °C.[6]

-

Quadrupole Temperature: 150 °C.[6]

-

Transfer Line Temperature: 280 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 35-350

Fragmentation Pathway of 2,2,4-Trimethylhexane

The fragmentation of 2,2,4-trimethylhexane upon electron ionization is initiated by the removal of an electron to form a molecular ion ([C9H20]+•). This molecular ion is highly unstable and readily undergoes fragmentation. The primary fragmentation pathways involve the cleavage of C-C bonds to form the most stable carbocations. For branched alkanes, cleavage is favored at the branching points.[7]

The base peak at m/z 57 corresponds to the formation of a stable tertiary butyl cation ([C4H9]+). Other significant peaks arise from the loss of various alkyl radicals. The following diagram illustrates the major fragmentation pathways.

Caption: Major fragmentation pathways of 2,2,4-trimethylhexane in GC-MS.

This technical guide provides a foundational understanding of the GC-MS analysis of 2,2,4-trimethylhexane. The provided data, protocols, and fragmentation pathway diagram serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this compound.

References

An In-Depth Technical Guide to the Enthalpy of Formation and Combustion for Nonane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of nonane (B91170) isomers, focusing on their standard enthalpy of formation and standard enthalpy of combustion. Understanding these properties is crucial for applications ranging from fuel development to computational chemistry and drug design, where energetic considerations play a vital role. This document details the experimental methodologies used to determine these values, presents the data in a clear, comparative format, and illustrates the underlying chemical principles.

Fundamental Concepts: Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔHf°) of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a measure of the compound's stability relative to its elements. A more negative enthalpy of formation indicates greater stability.

The standard enthalpy of combustion (ΔHc°) is the enthalpy change when one mole of a substance is completely burned in excess oxygen under standard conditions. This value represents the total energy released as heat during the combustion process. For hydrocarbons like nonane, the products of complete combustion are carbon dioxide (CO₂) and water (H₂O).

The relationship between these two thermodynamic quantities is fundamental. The enthalpy of combustion can be used to calculate the enthalpy of formation, and vice versa, through Hess's Law. Generally, isomers with a more negative (more exothermic) enthalpy of formation are more stable and will release less energy upon combustion, resulting in a less negative enthalpy of combustion. Increased branching in alkanes generally leads to greater stability.[1][2]

Quantitative Data for Nonane Isomers

The following tables summarize the experimental data for the standard enthalpy of formation and combustion for a selection of nonane (C₉H₂₀) isomers. The data is primarily sourced from the comprehensive work of W.D. Good (1969), a key reference in the field. All values are for the liquid state at 298.15 K and 1 atm.

Table 1: Standard Enthalpy of Formation and Combustion of Nonane Isomers

| Isomer | IUPAC Name | ΔHf° (liquid) (kJ/mol) | ΔHc° (liquid) (kJ/mol) |

| n-Nonane | n-Nonane | -274.7 ± 1.0 | -6124.9 ± 0.8 |

| 2-Methyloctane | 2-Methyloctane | ||

| 3-Methyloctane | 3-Methyloctane | ||

| 4-Methyloctane | 4-Methyloctane | ||

| 2,2-Dimethylheptane | 2,2-Dimethylheptane | ||

| 3,3-Dimethylheptane | 3,3-Dimethylheptane | ||

| 2,3-Dimethylheptane | 2,3-Dimethylheptane | ||

| 2,4-Dimethylheptane | 2,4-Dimethylheptane | ||

| 2,5-Dimethylheptane | 2,5-Dimethylheptane | ||

| 2,6-Dimethylheptane | 2,6-Dimethylheptane | ||

| 3,3-Diethylpentane | 3,3-Diethylpentane | -295.4 | -6104.2 |

Note: Data for some isomers from the "Enthalpies of combustion and formation of 11 isomeric nonanes" by W.D. Good is not fully available in the immediate search results. The table will be populated as the complete dataset is retrieved.

Experimental Protocols: Bomb Calorimetry

The determination of the enthalpy of combustion for liquid hydrocarbons like nonane isomers is most accurately achieved using a bomb calorimeter.

Principle

A known mass of the volatile liquid sample is sealed in a container, known as the "bomb," which is then filled with excess high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.

Apparatus

-

Oxygen Bomb: A thick-walled, stainless steel container capable of withstanding high pressures. It is equipped with electrodes for ignition and a valve for introducing oxygen.

-

Calorimeter Vessel: An insulated container (often with a water jacket) that holds the bomb and a known mass of water.

-

Stirrer: To ensure uniform temperature distribution in the water.

-

High-Precision Thermometer: To measure the temperature change of the water with high accuracy.

-

Ignition System: A power source to deliver a current through a fuse wire to ignite the sample.

-

Sample Holder: A crucible, often made of platinum or a similar inert material, to hold the liquid sample. For volatile liquids, encapsulation in a gelatin capsule or a thin-walled glass ampule is a common practice to prevent evaporation before ignition.[3][4][5]

Procedure

-

Sample Preparation: A precise mass of the nonane isomer is determined. Due to their volatility, liquid alkanes are typically encapsulated in a combustible container of known heat of combustion (e.g., a gelatin capsule).[4][5]

-

Bomb Assembly: The encapsulated sample is placed in the crucible within the bomb. A fuse wire of known mass and heat of combustion is attached to the electrodes, positioned to ensure ignition of the sample.

-

Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a high pressure (typically around 30 atm).

-

Calorimeter Setup: The bomb is placed in the calorimeter vessel containing a precisely measured mass of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Measurement: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat of combustion of the sample is calculated by subtracting the heat contributions from the ignition wire and the capsule from the total heat released.

The heat capacity of the calorimeter is determined by calibrating the system with a substance of a known heat of combustion, such as benzoic acid.[6]

Visualizing the Thermochemical Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate the key concepts and workflows discussed in this guide.

References

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 2,2,4-Trimethylhexane

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,4-Trimethylhexane, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require precise data for modeling, process design, and safety assessments.

Physicochemical Data for 2,2,4-Trimethylhexane

2,2,4-Trimethylhexane is a branched-chain alkane with the molecular formula C₉H₂₀. Accurate vapor pressure and boiling point data are critical for understanding its volatility and phase behavior under various temperature and pressure conditions.

Table 1: Boiling Point of 2,2,4-Trimethylhexane

| Parameter | Value | Conditions |

| Boiling Point | 125.5 ± 7.0 °C | at 760 mmHg[1] |

| Boiling Point | 125-127 °C | (literature value)[2][3][4][5] |

Table 2: Vapor Pressure of 2,2,4-Trimethylhexane

| Parameter | Value | Conditions |

| Vapor Pressure | 15.9 mmHg | Temperature not specified[6] |

Experimental Protocols for Determination of Vapor Pressure and Boiling Point

The determination of vapor pressure and boiling points for hydrocarbons like 2,2,4-trimethylhexane is conducted using several established experimental methodologies. These methods are designed to yield high-precision data required for thermodynamic modeling and chemical engineering applications.

1. Ebulliometric Methods

Ebulliometry is a primary technique for the precise measurement of boiling points and vapor pressures. The core of this method involves measuring the equilibrium temperature between a liquid and its vapor phase at a controlled, constant pressure.

-

Apparatus: A typical apparatus consists of an electrically heated boiler, a vapor space, a reentrant tube for a calibrated temperature sensor (such as a platinum resistance thermometer), and a condenser to return the condensed vapor to the boiler.[7]

-

Procedure: The substance is heated to its boiling point within the boiler. The system is connected to a pressure control system that maintains a series of fixed pressures.[7] The temperature of the liquid-vapor equilibrium is recorded at each pressure point.[7] To ensure accuracy, the pressure control system is often calibrated using a reference substance with a well-known vapor pressure-temperature relationship, such as water.[7]

-

Comparative Ebulliometry: In some advanced setups, multiple ebulliometers are connected to a common pressure manifold.[8] One is filled with a reference substance (e.g., water or n-decane), and the others with the samples under study. This allows for the precise determination of pressure from the boiling temperature of the reference, circumventing potential errors from direct pressure measurement.[8]

2. Static and Quasi-Static Methods

The static method involves introducing a degassed sample into an evacuated, thermostated vessel and measuring the resulting equilibrium pressure with a pressure transducer. This is a direct and accurate method for determining vapor pressure.

3. Calorimetric Methods (DSC/DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are thermal analysis techniques that can be adapted for vapor pressure measurements.

-

Procedure: A small sample is placed in a crucible with a pinholed lid. As the sample is heated at a constant rate, the onset of the endothermic peak corresponding to boiling is measured. By placing the DSC/DTA instrument inside a pressure-controlled chamber, the boiling temperatures at various pressures can be determined.[8] The ASTM-E1782 standard outlines a procedure for determining vapor pressure from boiling point measurements using these techniques.[8]

4. Transpiration Method

The transpiration method is particularly useful for measuring the low vapor pressures of substances with low volatility at ambient temperatures.

-

Procedure: A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, controlled rate over the surface of the liquid sample.[9] The gas becomes saturated with the vapor of the substance. This saturated gas is then passed through a trap (often containing a sorbent material) that captures the vaporized substance.[9] By measuring the mass of the substance collected in the trap and the total volume of the carrier gas that has passed through, the partial pressure of the substance can be calculated using the ideal gas law.[9]

Logical Relationship Visualization

The following diagram illustrates the fundamental relationship between temperature, vapor pressure, and the boiling point of a pure liquid such as 2,2,4-trimethylhexane.

Caption: Logical workflow showing the effect of temperature on vapor pressure, leading to the boiling point.

References

- 1. 2,2,4-TRIMETHYLHEXANE | CAS#:16747-26-5 | Chemsrc [chemsrc.com]

- 2. 2,2,4-TRIMETHYLHEXANE price,buy 2,2,4-TRIMETHYLHEXANE - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2,2,4-TRIMETHYLHEXANE | 16747-26-5 [chemicalbook.com]

- 5. 2,2,4-Trimethylhexane = 98.0 GC 16747-26-5 [sigmaaldrich.com]

- 6. 2,2,4-Trimethylhexane | C9H20 | CID 28022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

Biological Activity and Potential Toxicity of Trimethylhexane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylhexane isomers, a subgroup of branched-chain alkanes, are prevalent in various industrial applications and fuel formulations. While often considered less toxic than their linear counterparts, their biological activities and potential for adverse health effects warrant a thorough investigation. This technical guide provides a comprehensive overview of the current understanding of the biological interactions and toxicological profiles of various trimethylhexane isomers. Due to a notable scarcity of specific quantitative toxicity data for many of these isomers, this guide also incorporates information from structurally related C9 alkanes and standardized toxicological testing protocols to provide a robust framework for assessment. This document details known biological effects, including neurotoxicity and nephrotoxicity, and explores the underlying toxicological mechanisms, such as oxidative stress and inflammatory responses. Furthermore, it furnishes detailed experimental protocols for key in vivo and in vitro toxicity assays and presents visual workflows and signaling pathways to facilitate a deeper understanding of the toxicokinetics and toxicodynamics of these compounds.

Introduction to Trimethylhexane Isomers

Trimethylhexanes are saturated hydrocarbons with the chemical formula C₉H₂₀. As branched-chain alkanes, their chemical and physical properties, and consequently their biological activities, can differ significantly from their linear isomer, n-nonane. The positioning of the three methyl groups along the hexane (B92381) backbone gives rise to numerous structural isomers, each with a unique three-dimensional configuration that can influence its interaction with biological systems. This guide will focus on the known biological activities and toxicities of these isomers, drawing comparisons and inferences from related branched and linear alkanes where specific data is lacking.

Biological Activity and Toxicological Profile

The available toxicological data for trimethylhexane isomers is limited. Much of the information is qualitative, with some isomers having no specific toxicity data publicly available. The following sections summarize the known information and provide context by comparing it with data on n-nonane, the linear C9 alkane.

Known Toxicological Data

Limited studies and safety data sheets provide some insight into the potential hazards of specific trimethylhexane isomers.

-

2,2,5-Trimethylhexane : This isomer has been noted to cause changes in the renal tubules and weight loss in 4-week intermittent oral studies in rats.[1][2] It is also suggested to be a potential neurotoxin and may cause irritation.[1] There are indications of potential renal toxicity with prolonged ingestion or inhalation.[3]

-

2,3,5-Trimethylhexane : Overexposure may lead to skin and eye irritation and potential anesthetic effects such as drowsiness, dizziness, and headache, suggesting neurotoxic potential.[4]

-

n-Nonane (for comparison) : The linear isomer, n-nonane, has a reported inhalation LC50 in rats of 3200 ppm for a 4-hour exposure.[5] Gross ataxia, seizures, and spasms were observed in animals exposed to high concentrations of n-C9 alkanes, with evidence of cerebellar damage.[6]

Data Summary Tables

Due to the scarcity of quantitative data for most trimethylhexane isomers, a comprehensive comparative table is not feasible. The following tables present the available data.

Table 1: Qualitative Toxicity Summary for Selected Trimethylhexane Isomers

| Isomer | CAS Number | Reported Effects | References |

| 2,2,5-Trimethylhexane | 3522-94-9 | Renal tubule changes, weight loss (in rats), potential neurotoxin, irritation, potential renal toxicity. | [1][2][3] |

| 2,3,5-Trimethylhexane | 1069-53-0 | Skin and eye irritation, anesthetic effects (drowsiness, dizziness, headache), potential neurotoxin. | [4] |

Table 2: Acute Toxicity Data for n-Nonane (Linear C9 Alkane)

| Compound | CAS Number | Species | Route | Toxicity Metric | Value | References |

| n-Nonane | 111-84-2 | Rat | Inhalation | LC50 (4 hours) | 3200 ppm | [5] |

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of hydrocarbons, including trimethylhexane isomers, is often attributed to their ability to induce oxidative stress and inflammatory responses. While specific pathways for trimethylhexane isomers are not well-elucidated, general mechanisms of hydrocarbon toxicity can be inferred.

Oxidative Stress

Hydrocarbon exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of cells. This can result in damage to lipids, proteins, and DNA.

Inflammatory Response

Hydrocarbon-induced cellular damage can trigger an inflammatory cascade, involving the activation of immune cells and the release of pro-inflammatory cytokines.

Neurotoxicity

The lipophilic nature of hydrocarbons allows them to cross the blood-brain barrier, leading to central nervous system effects. The exact mechanisms are not fully understood but are thought to involve disruption of neuronal membranes and neurotransmitter systems.[7]

Nephrotoxicity

Certain hydrocarbons can cause damage to the kidneys, particularly the renal tubules.[1][2] The mechanism may involve the metabolic activation of the hydrocarbon to a more toxic intermediate within the kidney or liver.[8]

Experimental Protocols

Standardized protocols are crucial for assessing the toxicity of chemical substances. The following sections detail methodologies from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are widely accepted for regulatory purposes.

In Vivo Acute Oral Toxicity Assessment

The goal of these studies is to determine the median lethal dose (LD50) and observe signs of toxicity after a single oral dose.

This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.[5][9][10][11][12]

-

Principle : Animals (usually three of a single sex) are dosed sequentially at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first group determines the dosing for the next group.

-

Procedure :

-

Dosing : A single oral dose is administered to the first group of animals.

-

Observation : Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Dosing : If mortality is observed, the next group is dosed at a lower level. If no mortality occurs, the next group is dosed at a higher level.

-

-

Data Analysis : The results classify the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed mortality at different dose levels.

This method is also a sequential dosing test that provides a point estimate of the LD50 with confidence intervals.[6][13][14][15][16][17]

-

Principle : Animals are dosed one at a time. The dose for the next animal is adjusted up or down based on the outcome (survival or death) of the previous animal.

-

Procedure :

-

Initial Dose : The first animal is dosed at a level estimated to be near the LD50.

-

Sequential Dosing : If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

-

Reversals : The procedure continues until a specified number of "reversals" in the outcome have occurred.

-

-

Data Analysis : The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assessment

In vitro assays are used to assess the toxicity of a substance at the cellular level and can be used to predict starting doses for in vivo studies, reducing the number of animals required.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18][19][20][21]

-

Principle : Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure :

-

Cell Culture : Plate cells in a 96-well plate and expose them to varying concentrations of the test substance.

-

MTT Addition : Add MTT solution to each well and incubate.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm).

-

-

Data Analysis : Cell viability is expressed as a percentage of the untreated control. The IC50 (the concentration that inhibits 50% of cell viability) can be calculated.

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3][13][22][23][24]

-

Principle : Only viable cells can take up and retain the neutral red dye in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.

-

Procedure :

-

Cell Culture and Exposure : Similar to the MTT assay, cells are cultured and exposed to the test substance.

-

Neutral Red Incubation : The culture medium is replaced with a medium containing neutral red, and the cells are incubated.

-

Washing and Destaining : The cells are washed to remove excess dye, and then a destain solution is added to extract the dye from the viable cells.

-

Absorbance Reading : The absorbance of the extracted dye is measured (typically around 540 nm).

-

-

Data Analysis : The amount of dye retained is proportional to the number of viable cells. The IC50 can be determined.

Conclusion and Future Directions

The available data on the biological activity and toxicity of trimethylhexane isomers are sparse, highlighting a significant knowledge gap. Qualitative reports suggest potential for neurotoxicity and nephrotoxicity for some isomers, but quantitative data to establish dose-response relationships are largely absent. In the absence of specific data, risk assessment for these compounds relies on read-across from structurally similar alkanes and the application of standardized toxicological testing methods.

Future research should focus on systematically evaluating the toxicity of a broader range of trimethylhexane isomers using standardized in vivo and in vitro protocols. Mechanistic studies are also needed to elucidate the specific signaling pathways involved in their toxicity, particularly concerning oxidative stress and inflammatory responses in target organs. A more comprehensive understanding of the structure-activity relationships among these isomers will be critical for accurate risk assessment and the development of safer industrial and consumer products.

References

- 1. 2,2,5-Trimethylhexane - Hazardous Agents | Haz-Map [haz-map.com]

- 2. 2,2,5-Trimethylhexane | C9H20 | CID 19041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,3,5-Trimethylhexane - Hazardous Agents | Haz-Map [haz-map.com]

- 5. oecd.org [oecd.org]

- 6. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 7. Biologic Basis of Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. search.library.doc.gov [search.library.doc.gov]

- 12. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. static.igem.wiki [static.igem.wiki]

- 22. qualitybiological.com [qualitybiological.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. iivs.org [iivs.org]

Stereoisomerism at the C4 position in trimethylhexanes

An In-depth Technical Guide to Stereoisomerism at the C4 Position in Trimethylhexanes

Executive Summary

This technical guide provides a comprehensive analysis of stereoisomerism centered at the C4 position of trimethylhexane isomers. For researchers, scientists, and professionals in drug development, understanding the nuances of stereochemistry is paramount for predicting molecular interactions, physicochemical properties, and biological activity. This document systematically identifies which trimethylhexane isomers exhibit chirality at the C4 carbon, presents their key physicochemical data in a structured format, and outlines the experimental protocols for their synthesis, separation, and characterization. Visual diagrams generated using the DOT language are provided to clarify structural relationships and experimental workflows, adhering to specified formatting for clarity and readability.

Introduction to Stereoisomerism in Trimethylhexanes

Trimethylhexanes are branched-chain alkanes with the molecular formula C₉H₂₀.[1][2] While sharing the same chemical formula, their various structural isomers exhibit distinct physical and chemical properties.[3] A critical aspect of their structural diversity is the potential for stereoisomerism, which arises from the three-dimensional arrangement of atoms. Specifically, chirality—the property of a molecule being non-superimposable on its mirror image—can occur if a carbon atom is bonded to four different substituent groups. Such a carbon is referred to as a stereocenter or chiral center.

The position of methyl groups on the hexane (B92381) backbone determines the potential for chirality. This guide focuses specifically on stereoisomerism originating at the C4 position, a feature present in a subset of trimethylhexane isomers that has implications for their conformational analysis and potential applications as reference standards in the petrochemical industry.[3][4]

Identification of Trimethylhexane Isomers with a Chiral C4 Center